1-ethyl-2-methyl-1H-indole-3-sulfonamide
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Overview
Description
1-ethyl-2-methyl-1H-indole-3-sulfonamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Ethyl and Methyl Groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the 1 and 2 positions of the indole ring, respectively.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-ethyl-2-methyl-1H-indole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The indole core can interact with various receptors and enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-methyl-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
1-ethyl-2-methyl-1H-indole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
1-ethyl-2-methyl-1H-indole-3-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor and its overall biological activity .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
1-ethyl-2-methylindole-3-sulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-3-13-8(2)11(16(12,14)15)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3,(H2,12,14,15) |
InChI Key |
AEFSDHSHKRPECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C |
Origin of Product |
United States |
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